GSTP1-1 Inhibition Potency and Isoform Selectivity: Ezatiostat vs. Generic GST Inhibitors
Ezatiostat (via its active metabolite TLK117) inhibits GSTP1-1 with a Ki of 0.4 μM, representing substantially higher potency than generic GST inhibitors such as GSTO-IN-2, which exhibits an IC50 of 1.4 μM for GSTP1-1 [1]. Furthermore, ezatiostat demonstrates marked isoform selectivity, with Ki values of 20-75 μM for GSTα and GSTμ family enzymes, corresponding to 50- to 187-fold selectivity for GSTP1-1 over these off-target GST isoforms [2]. In contrast, GSTO-IN-2 shows IC50 values of 3.6 μM for GSTA2 and 16.3 μM for GSTM1, representing only 2.6- to 11.6-fold selectivity [1].
| Evidence Dimension | GSTP1-1 inhibitory potency and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 0.4 μM for GSTP1-1; Ki = 20-75 μM for GSTα and GSTμ family enzymes |
| Comparator Or Baseline | GSTO-IN-2: IC50 = 1.4 μM for GSTP1-1; IC50 = 3.6 μM for GSTA2; IC50 = 16.3 μM for GSTM1 |
| Quantified Difference | Ezatiostat active metabolite (TLK117) is 3.5-fold more potent on GSTP1-1 (Ki = 0.4 μM vs. IC50 = 1.4 μM) and demonstrates 50- to 187-fold selectivity vs. 2.6- to 11.6-fold selectivity |
| Conditions | In vitro enzyme inhibition assays; Ki determined for ezatiostat active metabolite TLK117; IC50 values reported for GSTO-IN-2 |
Why This Matters
Superior potency and isoform selectivity reduce off-target GST inhibition that may confound experimental interpretation or produce unintended pharmacological effects in hematopoiesis and oncology research models.
- [1] Adooq Bioscience. GSTO-IN-2 Product Datasheet: IC50s of 3.6, 16.3, and 1.4 μM for GSTA2, GSTM1, and GSTP1-1 respectively. View Source
- [2] Bertin Bioreagent. Ezatiostat Product Datasheet (CAT N°: 16248): Ki = 0.4 µM for GSTP1-1; Kis = 20-75 µM for GSTα and GSTµ family GSTs. View Source
